N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE typically involves the reaction of o-phenylenediamine with salicylaldehyde to form the benzimidazole core. This core is then further reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, which significantly reduces the reaction time and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to DNA and proteins, thereby interfering with essential biological processes. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzothiazol-2-yl)-arylamides
- 2-(1H-1,3-benzodiazol-2-yl) phenol
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHOXYPHENYL]-4-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-16-10-7-14(8-11-16)22(26)25-19-13-15(9-12-20(19)28-2)21-23-17-5-3-4-6-18(17)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
WNSULBOVPPLHBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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